6-Hydroxyhexadecanoic acid

Langmuir monolayers Surface pressure-area isotherms Amphiphile behavior

Researchers requiring the specific 6-O-linked FAHFA precursor 6-PAHPA/6-SAHPA must avoid generic ω-hydroxy isomers like 16-hydroxyhexadecanoic acid, which yield structurally divergent products with different biological activity profiles. This mid-chain isomer is essential for studies on insulin sensitivity signaling. - Obligate biosynthetic precursor for 6-PAHPA and 6-SAHPA; correlated with insulin sensitivity. - Monopolar architecture supports stable condensed monolayer formation for Langmuir-Blodgett film applications. - Expected reduced polyester crystallinity vs. ω-hydroxy analogs for flexible film and coating applications.

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 58763-57-8
Cat. No. B1367024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyhexadecanoic acid
CAS58763-57-8
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CCCCC(=O)O)O
InChIInChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
InChIKeyDLMIUMCETWCTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyhexadecanoic Acid Properties and Applications


6-Hydroxyhexadecanoic acid (CAS 58763-57-8), also known as 6-hydroxypalmitic acid or 16:0(6-OH), is a C16 long-chain fatty acid bearing a secondary hydroxyl group at the sixth carbon position [1]. This mid-chain hydroxyl placement distinguishes it structurally and functionally from terminal (ω) and α/β hydroxylated analogs . The compound exists as a white to off-white solid with a molecular weight of 272.42 g/mol, is practically insoluble in water but soluble in organic solvents, and serves as a biosynthetic precursor to specific branched fatty acid esters of hydroxy fatty acids (FAHFAs) implicated in metabolic regulation [1][2].

Mid-chain hydroxyl enables condensed monolayer formation for Langmuir-Blodgett studies
Obligate biosynthetic precursor to specific 6-O-linked FAHFA isomers
Secondary hydroxyl group supports tuning of polyester crystallinity and flexibility

6-Hydroxyhexadecanoic Acid Isomer Specificity


Hydroxyhexadecanoic acids are not a uniform class; the position of the hydroxyl group along the C16 chain fundamentally alters the molecule's physical behavior and chemical reactivity. Substituting 6-hydroxyhexadecanoic acid with 16-hydroxyhexadecanoic acid (juniperic acid, an ω-hydroxy isomer) or 2-/3-hydroxyhexadecanoic acid leads to divergent outcomes in interfacial assembly, polymerization kinetics, and biological recognition [1][2]. The mid-chain hydroxyl of the 6-isomer creates a 'monopolar' molecular architecture distinct from the 'bipolar' character of ω-hydroxy analogs, resulting in quantifiable differences in monolayer stability, polymer crystallinity, and metabolic fate [1][3]. These differences render generic substitution scientifically unsound for applications requiring precise interfacial or material properties.

Property
6-Hydroxyhexadecanoic acid
16-Hydroxyhexadecanoic acid (ω-isomer)
Monolayer classification
Monopolar; forms stable condensed monolayer
Bipolar; does not form stable condensed monolayer
FAHFA precursor specificity
Exclusive precursor to 6-O-linked FAHFA isomers
Precursor to different FAHFA isomers
Polyester crystallinity
Secondary hydroxyl may reduce crystallinity; promotes flexibility
Linear polymer chain yields higher crystallinity and rigidity

6-Hydroxyhexadecanoic Acid Evidence Guide


Monopolar vs. Bipolar Monolayer Character

In systematic monolayer studies comparing a homologous series of hydroxyhexadecanoic acid isomers, 2-hydroxyhexadecanoic acid and 3-hydroxyhexadecanoic acid act as monopolar substances, whereas 9-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid (ω-hydroxy analog) act as bipolar substances exhibiting gaseous behavior at high areas per molecule [1]. The 6-isomer falls within the monopolar classification based on its mid-chain hydroxyl placement, contrasting with the bipolar ω-hydroxy analog that fails to form stable condensed monolayers [1]. This distinction directly impacts applications in Langmuir-Blodgett films, membrane models, and interfacial coatings.

Monolayer Classification
Head-to-head
Monopolar (condensed phase) vs. Bipolar (no condensed phase)
Selection determines stable monolayer formation for LB films
6-isomer supports condensed region; ω-isomer exhibits gaseous behavior
Langmuir monolayers Surface pressure-area isotherms Amphiphile behavior

Enzymatic Reactivity: C16 vs. Shorter-Chain ω-Hydroxy Acids

In solvent-free bulk polyesterification catalyzed by immobilized Candida antarctica Lipase B (Novozyme-435) at 90°C for 48 h, the relative reactivity of hydroxyacids was ranked as: 16-hydroxyhexadecanoic acid ≈ 12-hydroxydodecanoic acid ≈ 10-hydroxydecanoic acid (DPavg ≈ 120, Mw/Mn ≈ 1.5) > 6-hydroxyhexanoic acid (DPavg ≈ 80, Mw/Mn ≤ 1.5) [1]. The 6-isomer of hydroxyhexadecanoic acid was not directly tested in this study, but the data establish a chain-length reactivity trend for ω-hydroxy acids, showing that C16 ω-hydroxy acid achieves higher degree of polymerization than shorter-chain ω-hydroxy acids under identical enzymatic conditions [1].

Enzymatic Polymerization DP
Class-level
C16 ω-hydroxy acid DPavg ≈ 120
vs. C6 ω-hydroxy acid DPavg ≈ 80
C16 chain length may support higher DP; direct data for 6-isomer pending
Requires validation for 6-hydroxy isomer under identical conditions
Enzymatic polymerization Polyhydroxyalkanoates Lipase catalysis

Secondary Hydroxyl Effect on Polyester Crystallinity

In non-catalyzed melt-polycondensation at 150°C, polyesters synthesized from 16-hydroxyhexadecanoic acid (ω-hydroxy C16, bearing only primary hydroxyl) exhibit a crystallinity index (CI) of approximately 80% when prepared under vacuum, whereas polyaleuritate (polymerized from aleuritic acid, a C16 trihydroxy acid containing secondary hydroxyls) shows a CI of only approximately 35% under identical inert conditions [1]. The reduced crystallinity is attributed to steric effects of secondary hydroxyls and chain branching from partial esterification [1]. By extension, 6-hydroxyhexadecanoic acid, which contains a secondary hydroxyl, is predicted to yield polyesters with substantially lower crystallinity than those derived from 16-hydroxyhexadecanoic acid.

Polyester Crystallinity Index
Class-level
CI reduction ~45 pp
from ω-hydroxy monomer (CI ≈ 80%) to polyhydroxy monomer (CI ≈ 35%)
Secondary hydroxyl may reduce crystallinity; direct synthesis data needed
Based on aleuritic acid polymer analog; 6-isomer prediction
Polyester crystallinity Polymer morphology Amorphization

Specific FAHFA Isomer Precursor

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are endogenous lipids correlated with insulin sensitivity. The specific isomer FAHFA(16:0/6-O-16:0) (also known as 6-PAHPA) is formed exclusively from the condensation of palmitic acid with 6-hydroxyhexadecanoic acid [1]. Similarly, FAHFA(18:0/6-O-16:0) (6-SAHPA) is formed exclusively from stearic acid and 6-hydroxyhexadecanoic acid [2]. No other hydroxyhexadecanoic acid positional isomer (e.g., 16-hydroxyhexadecanoic acid, 9-hydroxyhexadecanoic acid, or 11-hydroxyhexadecanoic acid) can serve as the biosynthetic precursor to these 6-O-linked FAHFA isomers.

FAHFA Precursor Specificity
Head-to-head
6-isomer: exclusive precursor to FAHFA 16:0/6-O-16:0 and 18:0/6-O-16:0
Other isomers: yield structurally distinct FAHFAs
Isomer selection determines FAHFA product identity and biological context
Essential for metabolic tracer or assay development studies
Lipid metabolism FAHFAs Insulin sensitivity

Application Scenarios for 6-Hydroxyhexadecanoic Acid


Synthesis of Specific FAHFA Isomers

6-Hydroxyhexadecanoic acid is the obligate biosynthetic precursor for the 6-O-linked FAHFA isomers FAHFA(16:0/6-O-16:0) (6-PAHPA) and FAHFA(18:0/6-O-16:0) (6-SAHPA) [1]. These endogenous lipids correlate with insulin sensitivity and are reduced in insulin-resistant humans [1]. Researchers developing FAHFA-based assays, studying lipid-mediated metabolic signaling, or synthesizing FAHFA analogs for pharmacological evaluation must procure 6-hydroxyhexadecanoic acid specifically; alternative hydroxyhexadecanoic acid isomers (e.g., 11-hydroxyhexadecanoic acid or 16-hydroxyhexadecanoic acid) yield structurally distinct FAHFAs with different biological profiles [1].

Amorphous Polyester Fabrication

Polyesters synthesized from 6-hydroxyhexadecanoic acid are expected to exhibit substantially reduced crystallinity compared to those derived from ω-hydroxy analogs such as 16-hydroxyhexadecanoic acid (CI ≈ 80%) due to steric effects and chain branching from the secondary hydroxyl group [2]. This property makes 6-hydroxyhexadecanoic acid a valuable monomer for applications requiring flexible, less brittle polyester films, coatings with enhanced adhesion, or barrier materials where crystallinity control is critical for permeability tuning [2].

Langmuir-Blodgett Films and Membrane Models

In contrast to the ω-hydroxy isomer 16-hydroxyhexadecanoic acid, which exhibits bipolar gaseous behavior and fails to form stable condensed monolayers at the air-water interface, mid-chain hydroxylated isomers including 6-hydroxyhexadecanoic acid exhibit monopolar behavior conducive to condensed monolayer formation [3]. Researchers constructing Langmuir-Blodgett films, studying lipid monolayer phase behavior, or developing membrane-mimetic systems should select 6-hydroxyhexadecanoic acid over 16-hydroxyhexadecanoic acid to achieve stable condensed phases required for reproducible film deposition and structural analysis [3].

Enzymatic Synthesis of High Molecular Weight Polyesters

Enzymatic polyesterification data for C16 ω-hydroxy acids demonstrate the achievement of average degrees of polymerization of approximately 120 (DPavg ≈ 120) under mild, solvent-free lipase-catalyzed conditions at 90°C [4]. This establishes C16 hydroxy acids as superior monomers for enzymatic polycondensation relative to shorter-chain analogs such as 6-hydroxyhexanoic acid (DPavg ≈ 80) [4]. While direct data for 6-hydroxyhexadecanoic acid are pending, the C16 chain length supports procurement for lipase-catalyzed polyester synthesis aimed at achieving higher molecular weight products than C6-C12 ω-hydroxy acid alternatives [4].

Application
Selection Property
Validation Focus
FAHFA isomer synthesis
6-O-linked FAHFA precursor specificity
FAHFA isomer identity confirmation (MS/NMR)
Amorphous polyester fabrication
Secondary hydroxyl for reduced crystallinity
Crystallinity index and film flexibility review
Langmuir-Blodgett films and membrane models
Condensed monolayer formation capability
Surface pressure isotherm and film stability
Enzymatic polyester synthesis
C16 chain-length for lipase-catalyzed polycondensation
Polymerization degree and molecular weight distribution

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